2-bromo-1-(4-bromo-2-chloro-5-fluorophenyl)ethanone IUPAC name
2-bromo-1-(4-bromo-2-chloro-5-fluorophenyl)ethanone IUPAC name
Technical Whitepaper: 2-Bromo-1-(4-bromo-2-chloro-5-fluorophenyl)ethanone
Executive Summary
2-bromo-1-(4-bromo-2-chloro-5-fluorophenyl)ethanone is a highly specialized electrophilic intermediate used primarily in the synthesis of pharmaceutical heterocycles.[1] Belonging to the class of
Critical Safety Notice: This compound is a potent lachrymator and alkylating agent.[1] It causes severe skin burns and eye damage. All protocols described herein require the use of a fume hood and full PPE (Personal Protective Equipment).[1]
Chemical Identity & Structural Analysis
The molecule is an ethanone (acetophenone) derivative where the methyl group is brominated at the alpha position, and the phenyl ring is tri-substituted.[1]
| Property | Data |
| IUPAC Name | 2-bromo-1-(4-bromo-2-chloro-5-fluorophenyl)ethanone |
| Molecular Formula | |
| Molecular Weight | ~329.37 g/mol |
| Core Scaffold | Phenacyl Bromide ( |
| Key Functionality | Highly reactive alkyl halide (Electrophile) |
| Precursor CAS | 1435805-96-1 (Acetophenone analog) |
Structural Significance:
-
-Carbon (C-Br): The primary site of reactivity.[1] The adjacent carbonyl group increases the acidity of the
-protons and makes the carbon highly susceptible to nucleophilic attack ( ).[1] -
Aromatic Substitution (4-Br, 2-Cl, 5-F):
-
2-Cl (Ortho): Provides steric bulk, twisting the carbonyl out of planarity with the ring, which can modulate binding affinity in protein pockets.[1]
-
5-F (Meta): Increases metabolic stability by blocking oxidation sites (P450 metabolism) and modulating pKa.[1]
-
4-Br (Para): A "handle" for further cross-coupling reactions (e.g., Suzuki-Miyaura) after the heterocycle is formed.[1]
-
Synthetic Pathways
The synthesis of this molecule requires high regioselectivity to ensure bromination occurs only at the
Recommended Protocol: Copper(II) Bromide Bromination (King-Ortoleva)[1]
This method is preferred over elemental bromine (
Reagents:
-
Precursor: 1-(4-bromo-2-chloro-5-fluorophenyl)ethanone (1.0 equiv)[1]
-
Brominating Agent: Copper(II) Bromide (
) (2.0 - 2.2 equiv)[1] -
Solvent: Ethyl Acetate (EtOAc) or 1:1 EtOAc/Chloroform (
)
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer under a nitrogen atmosphere.
-
Dissolution: Charge the flask with the acetophenone precursor and solvent (10 mL/g). Stir until fully dissolved.
-
Addition: Add
in a single portion. The solution will appear dark green/black. -
Reflux: Heat the mixture to reflux (
77°C for EtOAc). -
Monitoring: Monitor via HPLC or TLC (Hexane/EtOAc 4:1). The reaction is complete when the starting ketone is <1%.[1]
-
Note: As the reaction proceeds, Copper(I) Bromide (
) precipitates as a white solid.
-
-
Workup: Cool to room temperature. Filter off the CuBr salts through a pad of Celite.[1]
-
Purification: Concentrate the filtrate in vacuo. Recrystallize from Ethanol/Hexane to yield the target as an off-white solid.[1]
Visualizing the Pathway
Caption: Figure 1. Selective
Applications in Drug Design
The primary utility of this intermediate is the Hantzsch Thiazole Synthesis .[1] The
Reaction Logic:
-
Nucleophilic Attack: The sulfur atom of the thioamide attacks the
-carbon of the bromoketone, displacing the bromide.[1] -
Cyclization: The nitrogen of the thioamide attacks the carbonyl carbon.[1]
-
Dehydration: Loss of water aromatizes the ring to form the thiazole.[1]
Example Workflow:
-
Reactants: 2-bromo-1-(4-bromo-2-chloro-5-fluorophenyl)ethanone + Thiourea.[1]
-
Conditions: Ethanol, Reflux, 2 hours.[1]
-
Product: 4-(4-bromo-2-chloro-5-fluorophenyl)-2-aminothiazole.[1]
Caption: Figure 2. The Hantzsch Thiazole Synthesis workflow, converting the phenacyl bromide into a bioactive heterocyclic scaffold.[1]
Handling, Safety & Stability
This compound is a severe lachrymator (tear gas agent).[1] It activates TRPA1 channels in the eyes and respiratory tract.[1]
Safety Protocols (Self-Validating System):
-
Containment: All weighing and transfers must occur inside a certified chemical fume hood.
-
Neutralization: Keep a beaker of 10% aqueous Sodium Thiosulfate (
) or Sodium Bisulfite nearby.[1] These reducing agents rapidly neutralize the C-Br bond if a spill occurs.[1] -
Storage: Store at 2-8°C under Argon.
-bromoketones degrade upon exposure to light and moisture, releasing HBr which turns the solid brown/purple.[1]
Analytical Characterization Criteria:
| Method | Expected Signal | Diagnostic Value |
| 1H NMR ( | Singlet at | Confirms |
| HPLC | Shift in Retention Time (RT) | Product is less polar than the starting acetophenone.[1] |
| Mass Spec | M+ and M+2 (1:1 ratio) | Characteristic bromine isotope pattern ( |
References
-
ChemicalBook. (2025).[1] Synthesis of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone and analogs.[1] Retrieved from
-
Royal Society of Chemistry. (2017).[3] A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones.[1] Retrieved from
-
BenchChem. (2025).[1][4] Troubleshooting Low Yields in alpha-Bromination of Acetophenones. Retrieved from
-
PubChem. (2024).[1] 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone Compound Summary. (Used for structural analog comparison). Retrieved from
-
Google Patents. (2015).[1] Method for synthesis of 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone.[1][2] (Precursor synthesis).[1] Retrieved from
